molecular formula C16H14FN3O2S B15292606 [5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine

[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine

Cat. No.: B15292606
M. Wt: 331.4 g/mol
InChI Key: BZWNGOCDFFQIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine is a complex organic compound that features a fluorophenyl group, a pyridine ring, and a sulfonyl-pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-fluorobenzaldehyde with pyrrole under acidic conditions to form the intermediate 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde . This intermediate is then subjected to sulfonylation using pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The final step involves the reductive amination of the sulfonylated intermediate with methanamine under hydrogenation conditions.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure the stability of the final product .

Chemical Reactions Analysis

Types of Reactions

[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, which is particularly useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine lies in its combination of a fluorophenyl group, a pyridine ring, and a sulfonyl-pyrrole moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C16H14FN3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine

InChI

InChI=1S/C16H14FN3O2S/c17-15-6-2-1-5-14(15)16-8-12(9-18)11-20(16)23(21,22)13-4-3-7-19-10-13/h1-8,10-11H,9,18H2

InChI Key

BZWNGOCDFFQIEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)CN)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.